Increased Lipophilicity (LogP 2.31) vs. Dichloropyrazine Carbonitrile Analogs (LogP 1.66) Alters Solubility and Permeability Profiles
3,5,6-Trichloropyrazine-2-carbonitrile exhibits a significantly higher calculated LogP compared to its dichloro-substituted analogs. This quantitative difference, derived from consistent computational models, is a critical parameter for predicting solubility in organic solvents and passive membrane permeability. The target compound's LogP is 2.30848 , while the values for 3,6-dichloropyrazine-2-carbonitrile and 3,5-dichloropyrazine-2-carbonitrile are both reported as 1.65508 .
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.30848 |
| Comparator Or Baseline | 3,6-Dichloropyrazine-2-carbonitrile (CAS 356783-16-9) and 3,5-Dichloropyrazine-2-carbonitrile (CAS 313339-92-3): LogP = 1.65508 each |
| Quantified Difference | Absolute difference of +0.6534 log units |
| Conditions | Computational prediction using a consistent methodology (as reported by Chemsrc and Building Block/BOC Sciences). |
Why This Matters
A higher LogP value indicates a roughly 4.5-fold increase in the compound's partitioning into an organic phase versus an aqueous phase (since log10(4.5) ≈ 0.65), which directly influences extraction efficiency in synthesis, solubility in reaction media, and potential membrane permeability in medicinal chemistry applications.
